4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
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Overview
Description
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This particular derivative includes additional functional groups such as an oxadiazole ring and ethoxyphenyl group, which may contribute to its chemical properties and biological activity.
Synthesis Analysis
The synthesis of related isoquinoline derivatives has been explored in various studies. For instance, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives has been achieved by reacting homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid to yield the desired oxadiazoloisoquinolinones in quantitative yields . Additionally, a one-pot synthesis method for 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles has been developed using an oxidative Ugi/aza-Wittig reaction, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can influence the electronic distribution and reactivity of the molecule. The addition of an oxadiazole ring, as seen in the compound of interest, introduces nitrogen and oxygen atoms that can participate in hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For example, the electrochemical oxidation of aromatic ethers related to isoquinoline has been studied, revealing that anodic oxidation can afford dihydroisoquinolinium salts, which may provide insights into the redox behavior of similar compounds . The reactivity of the oxadiazole ring in such derivatives could also be explored in the context of potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as the oxadiazole ring and ethoxyphenyl group can affect the compound's solubility, stability, and reactivity. For instance, the cytotoxic activity of isoquinolinequinone–amino acid derivatives against cancer cells has been linked to the structure and location of the amino acid fragment, suggesting that the substituents on the isoquinoline core can significantly impact biological activity .
properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-4-32-21-13-11-20(12-14-21)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWAOTUQJTTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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